2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a pyrimidin-2-yloxy-pyrrolidinyl moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the dichlorophenoxy and pyrimidin-2-yloxy-pyrrolidinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, base catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals, owing to its versatile reactivity and functional properties.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone exerts its effects is complex and involves multiple molecular targets and pathways. Its dichlorophenoxy group may interact with specific enzymes or receptors, while the pyrimidin-2-yloxy-pyrrolidinyl moiety may modulate cellular processes. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)acetic acid: Known for its herbicidal properties.
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone: Studied for its potential pharmaceutical applications.
2-(2,4-Dichlorophenoxy)-1-(pyrrolidin-1-yl)ethanone: Investigated for its chemical reactivity and biological activities.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-2-3-14(13(18)8-11)23-10-15(22)21-7-4-12(9-21)24-16-19-5-1-6-20-16/h1-3,5-6,8,12H,4,7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOEEZDXHLSFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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